Potassium octanoate

Description

The exact mass of the compound Potassium octanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Potassium octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

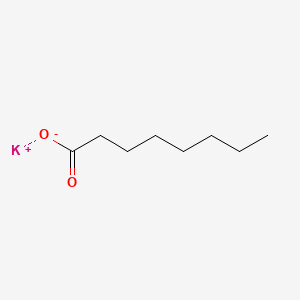

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFZEWKMQQZOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Potassium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9052507 | |

| Record name | Potassium octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

764-71-6 | |

| Record name | Potassium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CND0TX59N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium Octanoate: From Synthesis to Spectroscopic Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of potassium octanoate (also known as potassium caprylate). As a potassium salt of the eight-carbon fatty acid, octanoic acid, this compound sees wide application as an emulsifier, surfactant, food preservative, and a catalyst in various industrial processes.[1][2][3] In the pharmaceutical sector, carboxylate salts are crucial for improving the solubility and bioavailability of drug substances, making a thorough understanding of their synthesis and validation essential for drug development professionals.[4][5][6]

This document moves beyond a simple recitation of facts, offering a field-proven perspective on the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Synthesis of Potassium Octanoate

The synthesis of potassium octanoate is a straightforward and high-yielding acid-base neutralization reaction. The core principle involves the deprotonation of the carboxylic acid group of octanoic acid by a strong potassium base, typically potassium hydroxide (KOH).

Reaction Principle and Mechanism

The reaction proceeds via the transfer of an acidic proton from the hydroxyl group of octanoic acid to the hydroxide ion from KOH. This exothermic reaction results in the formation of the potassium octanoate salt and water.

The mechanism is a classic Brønsted-Lowry acid-base reaction: CH₃(CH₂)₆COOH + KOH → CH₃(CH₂)₆COOK + H₂O

Below is a diagram illustrating the proton transfer at the molecular level.

Caption: Mechanism of acid-base neutralization for potassium octanoate synthesis.

Experimental Workflow: A Self-Validating Protocol

A trustworthy protocol is one that is self-validating. This means the synthesis phase is directly followed by a rigorous characterization phase to confirm the identity and purity of the final product. The workflow below outlines this integrated approach.

Caption: Integrated workflow for the synthesis and characterization of potassium octanoate.

Step-by-Step Synthesis Methodology

This protocol is designed for the synthesis of approximately 0.1 moles of potassium octanoate.

Reagents & Equipment:

-

Octanoic Acid (≥98% purity)

-

Potassium Hydroxide (KOH, pellets, ≥85% purity)

-

Ethanol (200 proof, anhydrous)

-

Diethyl Ether (anhydrous)

-

250 mL Round-bottom flask with magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reagent Preparation: In the 250 mL round-bottom flask, dissolve 5.61 g (0.1 mol, corrected for purity if necessary) of KOH pellets in 100 mL of anhydrous ethanol. Gentle warming may be required to fully dissolve the pellets. Causality: Using an alcoholic solvent ensures a homogeneous reaction medium for both the polar salt and the nonpolar tail of the acid.

-

Reaction Setup: Place the flask in an ice bath and allow the KOH solution to cool to 0-5 °C while stirring.

-

Addition of Octanoic Acid: Slowly add 14.42 g (0.1 mol) of octanoic acid to the stirred KOH solution dropwise over 15-20 minutes. Maintain the temperature below 10 °C. Causality: The neutralization is exothermic; slow addition and cooling prevent excessive heat generation, which could lead to side reactions or boiling of the solvent.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Product Isolation: Remove the ethanol using a rotary evaporator. The resulting product will be a white solid or a viscous slurry.

-

Purification:

-

Add 50 mL of cold, anhydrous diethyl ether to the solid residue and break up any clumps. Causality: Potassium octanoate is poorly soluble in diethyl ether, while unreacted octanoic acid is highly soluble. This step effectively washes away nonpolar impurities.

-

Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid in the funnel with an additional 25 mL of cold diethyl ether.

-

-

Drying: Dry the purified white powder in a vacuum oven at 50-60 °C overnight to remove any residual solvent and water.

-

Final Product: Obtain the final, dry potassium octanoate powder. Calculate the yield and proceed to characterization. The product should appear as a white to off-white powder or crystalline solid.[2]

Characterization of Potassium Octanoate

Characterization is a critical, non-negotiable step to verify the chemical identity and purity of the synthesized compound.

Physicochemical Properties

A summary of key physical and chemical properties is presented in the table below. Determining the melting point of the synthesized product is a quick and effective first pass at purity assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅KO₂ | [][8] |

| Molecular Weight | 182.30 g/mol | [][9] |

| Appearance | White to off-white solid/powder | [1][2][10] |

| Melting Point | ~235-240 °C (decomposes) | [][11] |

| Boiling Point | 239.3 °C (of parent acid) | [][10][11] |

| Solubility | Soluble in water and polar solvents like ethanol.[2][3][12] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The key transformation to observe is the conversion of the carboxylic acid group to a carboxylate salt.

-

Disappearance of Signals: The broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700-1725 cm⁻¹) should be absent in the final product spectrum.

-

Appearance of Signals: The formation of the carboxylate anion (COO⁻) is confirmed by the appearance of two characteristic strong absorption bands:

-

Asymmetric COO⁻ stretch: ~1550-1610 cm⁻¹

-

Symmetric COO⁻ stretch: ~1400-1450 cm⁻¹

-

-

Persistent Signals: The C-H stretching vibrations from the alkyl chain will remain visible in the ~2850-2960 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C-H stretches (alkyl) | 2850 - 2960 | Confirms presence of the octyl chain |

| O-H stretch (acid) | Absent (was 2500-3300) | Confirms deprotonation of carboxylic acid |

| C=O stretch (acid) | Absent (was 1700-1725) | Confirms loss of carboxylic acid carbonyl |

| Asymmetric COO⁻ | 1550 - 1610 (Strong) | Confirms formation of carboxylate salt |

| Symmetric COO⁻ | 1400 - 1450 (Strong) | Confirms formation of carboxylate salt |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the different protons along the alkyl chain.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- (Terminal methyl) | 0.8 - 0.9 | Triplet (t) | 3H |

| -(CH₂)₅- (Methylene chain) | 1.2 - 1.4 | Multiplet (m) | 10H |

| -CH₂-COO⁻ (Alpha-methylene) | 2.1 - 2.3 | Triplet (t) | 2H |

Insight: The alpha-methylene protons (-CH₂-COO⁻) are the most deshielded (highest ppm value) due to the electron-withdrawing effect of the adjacent carboxylate group.

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each chemically unique carbon atom in the octanoate chain.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| C H₃- | ~14 |

| -C H₂- (various) | ~22-34 |

| -C H₂-COO⁻ | ~35-38 |

| -C OO⁻ | ~180-185 |

Insight: The carboxylate carbon (-COO⁻) appears significantly downfield due to its unique chemical environment, providing a clear marker for the functional group.

Mass Spectrometry (MS)

While analyzing salts with MS can be complex, Electrospray Ionization (ESI) is a suitable technique. In negative ion mode (ESI-), the spectrum would be expected to show a prominent peak for the octanoate anion.

-

Expected Ion: [CH₃(CH₂)₆COO]⁻

-

Expected m/z: 143.1

Safety and Handling

Potassium octanoate is classified as a skin and eye irritant.[10][11] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13][14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[14] In case of skin contact, wash thoroughly with soap and water.[13] If eye contact occurs, rinse cautiously with water for several minutes.[14]

Conclusion

The synthesis of potassium octanoate via acid-base neutralization is a robust and reliable method suitable for laboratory and industrial scales. This guide provides the necessary framework for not only producing this valuable compound but also for rigorously validating its identity and purity through a suite of standard analytical techniques. For researchers in drug development, mastering these fundamental synthesis and characterization protocols is a critical skill, ensuring the quality and reliability of starting materials and excipients used in pharmaceutical formulations.

References

-

Ataman Kimya. (n.d.). POTASSIUM ISO-OCTANOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE |. Retrieved from [Link]

-

ChemBK. (2024, April 10). Potassium octanoate. Retrieved from [Link]

-

Surfactant Encyclopedia. (2012, October 3). Potassium Octanoate. Retrieved from [Link]

-

lookchem. (n.d.). Cas 764-71-6,POTASSIUM OCTOATE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of octanoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Potassium octanoate. Retrieved from [Link]

-

PubChem. (n.d.). Water potassium octanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potassium octanoate, 764-71-6. Retrieved from [Link]

-

BioFuran Materials. (2025, June 5). Carboxylates Applications and Uses Explained. Retrieved from [Link]

-

BioFuran Materials. (2025, August 14). Carboxylate Compounds for Modern Applications. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Potassium octanoate (FDB011450). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2. FTIR spectra of the synthesized compounds (a) potassium.... Retrieved from [Link]

-

BioFuran Materials. (2026, January 14). Unveiling the Uses of Carboxylate Applications. Retrieved from [Link]

-

precisionFDA. (n.d.). POTASSIUM OCTANOATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Retrieved from [Link]

-

PubMed. (2021, July 23). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0133585). Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE/DEG. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 764-71-6: potassium octanoate | CymitQuimica [cymitquimica.com]

- 3. Potassium Octanoate - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. biofuranchem.com [biofuranchem.com]

- 5. biofuranchem.com [biofuranchem.com]

- 6. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. potassium octanoate | 764-71-6 [chemnet.com]

- 9. GSRS [precision.fda.gov]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. atamankimya.com [atamankimya.com]

- 13. biosynth.com [biosynth.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Octanoate

Foreword: Understanding the Multifaceted Nature of Potassium Octanoate

To the researchers, scientists, and drug development professionals who form the backbone of innovation, this guide is intended to be more than a mere compilation of data. It is a curated exploration of potassium octanoate, a molecule of significant versatility. Our journey will delve into its fundamental physical and chemical properties, not as isolated facts, but as interconnected characteristics that dictate its behavior and unlock its potential in diverse applications, from pharmaceutical formulations to advanced material science. The experimental methodologies detailed herein are presented not just as procedural steps, but with an emphasis on the underlying scientific principles, empowering you to not only reproduce but also critically evaluate and adapt these techniques. This guide is structured to provide a holistic understanding, fostering a deeper appreciation for the causality between the molecular nature of potassium octanoate and its functional roles.

Core Molecular Identity and Structure

Potassium octanoate, also known as potassium caprylate, is the potassium salt of octanoic acid, a medium-chain saturated fatty acid.[1][2] Its amphiphilic nature, characterized by a hydrophilic carboxylate head and a hydrophobic eight-carbon tail, is the primary driver of its surface-active properties and diverse applications.[1]

| Property | Value | Source(s) |

| Chemical Name | potassium;octanoate | [3][4] |

| Synonyms | Potassium caprylate, Octanoic acid potassium salt | [2][3][4] |

| CAS Number | 764-71-6 | [1] |

| Molecular Formula | C₈H₁₅KO₂ | [3][4] |

| Molecular Weight | 182.30 g/mol | [3][4] |

| Appearance | White to off-white powder or crystalline solid; can also be a yellowish liquid.[1] |

graph PotassiumOctanoate_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for the octanoate chain C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0.5!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0.5!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; O1 [label="O", pos="7.5,1!"]; O2 [label="O⁻", pos="8,-0!"]; K [label="K⁺", pos="9,0!", fontcolor="#EA4335"];

// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- O1 [label="="]; C8 -- O2; }

Caption: Chemical structure of potassium octanoate.

Physicochemical Properties: A Quantitative Overview

The utility of potassium octanoate in various scientific and industrial domains is fundamentally governed by its physical and chemical properties. This section provides a consolidated summary of these key parameters.

| Property | Value | Source(s) |

| Melting Point | 16.5 °C | [3] |

| Boiling Point | 239.3 °C at 760 mmHg | [3] |

| Flash Point | 107.4 °C | [5] |

| pKa of Parent Acid (Octanoic Acid) | ~4.89 | [6] |

| Water Solubility | Estimated at 2.476 x 10⁵ mg/L at 25 °C (Highly Soluble) | [7] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone.[8] | |

| Critical Micelle Concentration (CMC) | Approximately 0.30 - 0.35 M in D₂O in the temperature range of 30-50°C.[9] |

In-Depth Analysis of Key Properties and Experimental Protocols

A thorough understanding of a compound's properties necessitates an appreciation for the methodologies used to determine them. This section delves into the specifics of key physicochemical parameters and provides standardized protocols for their measurement.

Solubility Profile: The Interplay of Polarity

The pronounced solubility of potassium octanoate in water is a direct consequence of its ionic nature as a salt.[1] The dissociation into potassium cations (K⁺) and octanoate anions (C₈H₁₅O₂⁻) allows for strong ion-dipole interactions with water molecules. Conversely, its solubility in polar organic solvents like ethanol is facilitated by the interactions between the solvent's hydroxyl group and the carboxylate head of the octanoate, as well as dispersion forces with the alkyl chain.[10]

The OECD 105 guideline provides a standardized framework for determining the water solubility of chemical substances.[1][3][11][12] The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for potassium octanoate.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of potassium octanoate to a known volume of deionized water in a flask. The flask should be sealed to prevent evaporation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may take 24-48 hours. The use of a mechanical shaker or magnetic stirrer is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of potassium octanoate in the aliquot using a validated analytical technique. Given its ionic nature, ion chromatography or a titration method could be suitable.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for determining water solubility via the flask method.

Melting Point: A Purity Indicator

The melting point of a crystalline solid is a sensitive indicator of its purity.[13] Pure compounds typically exhibit a sharp melting point, while impurities tend to depress and broaden the melting range.[13]

The capillary method is a widely accepted technique for determining the melting point of a solid.[6]

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of dry potassium octanoate.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring it is sealed at one end, to a height of 2-4 mm.[14]

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[14]

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Calibration: It is crucial to calibrate the thermometer of the melting point apparatus using certified reference standards.[15]

Acidity and Basicity: The Significance of pKa

The pKa of the conjugate acid of potassium octanoate, octanoic acid, is a critical parameter that dictates the ionization state of the molecule at a given pH. With a pKa of approximately 4.89, octanoic acid will be predominantly in its deprotonated (octanoate) form in solutions with a pH above this value.[6] This is fundamental to its role as an anionic surfactant and its interactions in biological systems.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable insights into the molecular structure and bonding of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. For potassium octanoate, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylate group and the alkyl chain.

Expected IR Spectral Features:

-

Carboxylate (COO⁻) Stretch: A strong, broad absorption band in the region of 1550-1610 cm⁻¹ (asymmetric stretch) and a weaker band around 1400-1440 cm⁻¹ (symmetric stretch). The absence of a strong C=O stretch around 1700-1730 cm⁻¹ confirms the deprotonated state.

-

C-H Stretches (Alkyl Chain): Multiple sharp absorption bands in the region of 2850-2960 cm⁻¹.

-

C-H Bending (Alkyl Chain): Absorption bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).

The solid-state IR spectrum of potassium octanoate can be conveniently obtained using the KBr pellet method.[16][17][18][19][20]

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of dry potassium octanoate with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in D₂O):

-

Methyl (CH₃) Protons: A triplet around 0.8-0.9 ppm.

-

Methylene (CH₂) Protons: A series of multiplets between approximately 1.2-1.6 ppm.

-

α-Methylene (CH₂-COO⁻) Protons: A triplet around 2.1-2.2 ppm, deshielded due to the proximity of the carboxylate group.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carboxylate Carbon (COO⁻): A peak in the range of 180-185 ppm.[21]

-

Alkyl Carbons: A series of peaks in the aliphatic region (approximately 14-40 ppm), with the α-carbon appearing more downfield.[21]

Mass Spectrometry (MS)

For the analysis of potassium octanoate by mass spectrometry, electrospray ionization (ESI) in negative ion mode would be most appropriate to detect the octanoate anion (m/z 143.1). Fragmentation of the octanoate anion would likely involve the loss of small neutral molecules such as CO₂.[22][23][24]

Applications in Pharmaceutical Development: A Mechanistic Perspective

Potassium octanoate's role in pharmaceuticals is primarily as an excipient, a substance that is included in a formulation to aid in the manufacturing process, to protect, support, or enhance stability, or for bioavailability enhancement.[][26]

Surfactant and Emulsifier

The amphiphilic structure of potassium octanoate allows it to act as a surfactant and emulsifier.[27] In aqueous solutions above its critical micelle concentration (CMC), it self-assembles into micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment.[9][28] This property is exploited to:

-

Solubilize Poorly Water-Soluble Drugs: The hydrophobic core of the micelles can encapsulate lipophilic drug molecules, increasing their apparent solubility in aqueous formulations.

-

Stabilize Emulsions: By adsorbing at the oil-water interface, potassium octanoate reduces the interfacial tension, preventing the coalescence of oil droplets in an aqueous phase (or vice versa) and thus stabilizing the emulsion.

Bioavailability Enhancer

By improving the solubility and dissolution rate of poorly soluble drugs, potassium octanoate can enhance their bioavailability. The formation of drug-loaded micelles can facilitate the transport of the drug across the gastrointestinal membrane.

Stabilizer

Potassium octanoate can also act as a stabilizer for active pharmaceutical ingredients (APIs).[] Its antimicrobial properties can contribute to the preservation of the formulation.[]

Safety and Handling

Potassium octanoate is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place in a tightly closed container.[5]

Conclusion: A Versatile Tool for the Modern Scientist

This technical guide has provided a comprehensive overview of the physical and chemical properties of potassium octanoate, grounded in established scientific principles and experimental methodologies. Its unique combination of a hydrophilic head and a hydrophobic tail makes it a powerful surfactant and emulsifier, with significant applications in the pharmaceutical industry as an excipient to enhance drug solubility, stability, and bioavailability. A thorough understanding of its fundamental properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The provided experimental protocols offer a starting point for the rigorous characterization of this and similar compounds, underscoring the importance of robust analytical techniques in modern science.

References

-

ASTM E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Available at: [Link][6]

-

ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ANSI Webstore. Available at: [Link][16]

-

Desando, M. A., & Reeves, L. W. (1986). The effects of high temperatures (29-123°C) on critical micelle concentrations in solutions of potassium n-octanoate. Canadian Journal of Chemistry, 64(9), 1823-1827. Available at: [Link][9]

-

ASTM E1252-98(2013)E1 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. Available at: [Link][17]

-

ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ANSI Webstore. Available at: [Link][18]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link][11]

-

Scribd. (n.d.). ASTM E1252-98 (Reapproved 2013). Retrieved from [Link][19]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link][12]

-

General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (n.d.). Retrieved from [Link][20]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.

-

FooDB. (2010). Showing Compound Potassium octanoate (FDB011450). Retrieved from [Link][29]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][13]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link][14]

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Mass spectra. a Obtained after derivatization of octanoate by isobutylation. Retrieved from [Link][30]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][31]

-

PubChem. (n.d.). Caprylic acid, potassium salt. Retrieved from [Link][4]

-

The Good Scents Company. (n.d.). potassium octanoate, 764-71-6. Retrieved from [Link][7]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link][32]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link][33]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE. Retrieved from [Link][10]

-

Ataman Kimya. (n.d.). POTASSIUM ISO-OCTANOATE. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link][22]

-

Surfactant Encyclopedia. (2012). Potassium Octanoate. Retrieved from [Link][8]

-

Michigan State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link][34]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link][23]

-

Dr. Paul Lohmann. (n.d.). Mineral Salts as pharmaceutical excipients. Retrieved from [Link][26]

-

National Bureau of Standards. (1971). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link][35]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][21]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link][24]

Sources

- 1. oecd.org [oecd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. filab.fr [filab.fr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. potassium octanoate, 764-71-6 [thegoodscentscompany.com]

- 8. Potassium Octanoate - Surfactant - 表面活性剂百科 [surfactant.top]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. atamankimya.com [atamankimya.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. scribd.com [scribd.com]

- 20. apandales4.wordpress.com [apandales4.wordpress.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. savemyexams.com [savemyexams.com]

- 24. youtube.com [youtube.com]

- 26. lohmann-minerals.com [lohmann-minerals.com]

- 27. CAS 764-71-6: potassium octanoate | CymitQuimica [cymitquimica.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Showing Compound Potassium octanoate (FDB011450) - FooDB [foodb.ca]

- 30. researchgate.net [researchgate.net]

- 31. ucl.ac.uk [ucl.ac.uk]

- 32. scs.illinois.edu [scs.illinois.edu]

- 33. compoundchem.com [compoundchem.com]

- 34. web.pdx.edu [web.pdx.edu]

- 35. nvlpubs.nist.gov [nvlpubs.nist.gov]

Introduction: Unveiling the Molecular Architecture of a Versatile Compound

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Octanoate

Potassium octanoate (CAS 764-71-6), the potassium salt of octanoic acid, is a compound of significant interest across diverse scientific and industrial fields.[1][2] With the chemical formula C₈H₁₅KO₂, it presents as a white to off-white crystalline solid or powder.[1][] Its utility stems from a unique molecular architecture, which imparts properties as a surfactant, emulsifier, catalyst, and stabilizer.[1][] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular structure, bonding, and physicochemical properties that underpin these functions. Understanding this compound at a fundamental level is critical for its effective application in areas ranging from pharmaceutical formulations and food preservation to polymer synthesis.[][4]

Part 1: The Anatomy of the Octanoate Anion - A Tale of Two Moieties

The functional heart of potassium octanoate is the octanoate anion (C₈H₁₅O₂⁻). This anion is distinctly amphiphilic, possessing two regions with opposing affinities for polar solvents: a nonpolar hydrocarbon tail and a polar carboxylate head group.

The Hydrophobic Alkyl Chain

The octanoate anion features a saturated eight-carbon alkyl chain (CH₃(CH₂)₆-). The bonding within this chain consists exclusively of carbon-carbon and carbon-hydrogen single bonds. These are nonpolar covalent bonds, characterized by a relatively even distribution of electron density. This long hydrocarbon tail is sterically flexible due to the free rotation around the C-C single bonds. Its nonpolar nature renders it hydrophobic, meaning it repels water and readily interacts with other nonpolar molecules like oils and lipids through van der Waals forces (specifically, London dispersion forces).

The Hydrophilic Carboxylate Head

At the terminus of the alkyl chain is the carboxylate group (-COO⁻), the site of the molecule's polarity and charge. Unlike a carboxylic acid, which has a C=O double bond and a C-OH single bond, the carboxylate anion's negative charge is delocalized across both oxygen atoms through resonance.

This resonance stabilization is a critical feature:

-

The pi electrons from the C=O bond and the lone pair from the negatively charged oxygen atom are shared across the O-C-O system.

-

This results in two equivalent resonance structures where the negative charge is distributed evenly between the two oxygen atoms.

-

The actual structure is a hybrid of these forms, with both carbon-oxygen bonds being of intermediate length and strength, somewhere between a single and a double bond.

This delocalization makes the carboxylate group highly polar and hydrophilic, enabling it to engage in strong ion-dipole interactions with water molecules.

Part 2: The Ionic and Covalent Bonding Framework

The overall structure of potassium octanoate is a composite of strong covalent bonds within the anion and a defining ionic bond that holds the molecule together in its solid state.

The Ionic Bond: K⁺ and [C₈H₁₅O₂]⁻

The primary bond between the potassium cation (K⁺) and the octanoate anion is ionic. It is an electrostatic force of attraction between the positive charge of the potassium ion and the delocalized negative charge of the carboxylate head group. In the solid crystalline state, these ions are arranged in a repeating, three-dimensional lattice structure, maximizing electrostatic attraction and minimizing repulsion.

When dissolved in a polar solvent like water, this ionic bond readily dissociates, yielding solvated potassium cations (K⁺(aq)) and octanoate anions (C₈H₁₅O₂⁻(aq)). This dissociation is fundamental to its behavior in aqueous solutions.

Covalent Bonding within the Anion

As previously described, the octanoate anion itself is held together by a network of strong covalent bonds.

-

C-C and C-H Bonds: Nonpolar covalent bonds forming the stable hydrocarbon backbone.

-

C-O Bonds: Polar covalent bonds within the resonance-stabilized carboxylate group.

The interplay of this internal covalent framework and the external ionic character defines the molecule's dual nature.

Caption: Ionic and covalent bonding in potassium octanoate.

Part 3: Physicochemical Properties and Structural Correlation

The macroscopic properties of potassium octanoate are a direct consequence of its molecular structure.

| Property | Value / Description | Structural Rationale |

| Molecular Formula | C₈H₁₅KO₂ | Derived from the composition of one potassium ion and one octanoate ion.[] |

| Molecular Weight | ~182.30 g/mol | Sum of the atomic weights of all constituent atoms.[2][] |

| Appearance | White to off-white powder or crystalline solid.[1] | Reflects the ordered ionic lattice structure in the solid state. |

| Solubility | Soluble in water and polar solvents; soluble in organic solvents.[1][4] | The hydrophilic carboxylate head interacts favorably with water, while the hydrophobic alkyl tail allows for solubility in nonpolar environments. |

| Surfactant Activity | Acts as an emulsifier and cleansing agent.[1] | The amphiphilic nature allows it to stabilize oil-water interfaces by forming micelles. |

| Hydrogen Bond Acceptor | 2[4] | The two oxygen atoms of the carboxylate group can accept hydrogen bonds from donor molecules like water. |

| Hydrogen Bond Donor | 0[4] | There are no hydrogen atoms bonded to highly electronegative atoms (O, N, F). |

The Phenomenon of Micellization

In aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC), the amphiphilic octanoate anions spontaneously self-assemble into spherical structures called micelles.

-

Structure: The hydrophobic alkyl tails aggregate in the core to minimize contact with water, while the hydrophilic carboxylate heads form the outer shell, interacting with the surrounding water molecules.

-

Causality: This assembly is an entropically driven process. By sequestering the hydrophobic tails away from water, the ordered structure of water molecules around each individual tail is disrupted, leading to an overall increase in the entropy of the system.

This micelle formation is the basis for its action as a detergent and emulsifier, as nonpolar substances (oils, grease) can be encapsulated within the hydrophobic core and dispersed in water.

Caption: Self-assembly of potassium octanoate into a micelle.

Part 4: Experimental Protocols for Structural Characterization

Validating the structure and purity of potassium octanoate is crucial. A multi-technique approach provides a self-validating system, where results from one method corroborate another.

Key Analytical Techniques

-

Infrared (IR) Spectroscopy: Used to identify functional groups. The key signature for potassium octanoate is the absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the parent carboxylic acid. Instead, strong asymmetric and symmetric stretching bands for the carboxylate anion (-COO⁻) appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the alkyl chain and the electronic environment of the carboxylate carbon. The integration of proton signals should correspond to the 15 hydrogens of the octanoate chain.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point and other phase transitions, while Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition profile of the salt.[5]

-

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive data on bond lengths, bond angles, and the crystal lattice packing.

Example Protocol: Characterization by Attenuated Total Reflectance (ATR) - IR Spectroscopy

This protocol describes a rapid and non-destructive method to confirm the identity of a potassium octanoate sample.

Objective: To obtain an infrared spectrum of a solid potassium octanoate sample and confirm the presence of the carboxylate functional group and the absence of the parent carboxylic acid.

Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.

-

Background Scan (Self-Validating Step):

-

With the ATR anvil disengaged and the crystal exposed to air, perform a background scan.

-

Causality: This scan measures the IR absorbance of ambient CO₂ and water vapor. The instrument software will automatically subtract this background from the sample spectrum, ensuring that observed peaks originate only from the sample.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the dry potassium octanoate powder onto the center of the ATR crystal.

-

Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Scan:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum (e.g., baseline correction if necessary).

-

Verification:

-

Confirm the absence of a broad peak between 2500-3300 cm⁻¹ (characteristic of the O-H stretch of a carboxylic acid).

-

Confirm the absence of a sharp, intense peak around 1700-1725 cm⁻¹ (C=O stretch of a carboxylic acid).

-

Identify the strong, characteristic asymmetric and symmetric -COO⁻ stretching peaks in the 1610-1550 cm⁻¹ and 1450-1400 cm⁻¹ regions, respectively.

-

Identify C-H stretching peaks in the 2850-2960 cm⁻¹ region, confirming the alkyl chain.

-

-

-

Cleaning: After analysis, raise the anvil, and thoroughly clean the sample powder from the crystal using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Part 5: Relevance in Drug Development and Research

The molecular properties of potassium octanoate make it a valuable tool for researchers and pharmaceutical scientists.

-

Pharmaceutical Excipient: It can be used as a stabilizer for active pharmaceutical ingredients (APIs) and as an emulsifying agent in creams and lotions.[]

-

Drug Delivery: Its ability to form micelles allows for the encapsulation of poorly water-soluble drugs, potentially enhancing their bioavailability.

-

Catalyst in Polymer Synthesis: It is widely used as a catalyst, particularly for polyurethane systems and in the production of polyisocyanurate (PIR) foams.[4][6]

-

Antimicrobial Properties: The surfactant nature of potassium octanoate allows it to disrupt the lipid membranes of bacteria and fungi, giving it utility as a preservative.[1][]

-

Synthetic Chemistry: It serves as a salt-forming agent in the synthesis of certain antibiotics, such as potassium clavulanate.[4]

By understanding the fundamental relationship between its molecular structure and its functional properties, scientists can better harness the potential of potassium octanoate in a wide array of advanced applications.

References

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE/DEG. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Potassium octanoate (FDB011450). Retrieved from [Link]

-

PubChem. (n.d.). Caprylic acid, potassium salt. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM ISO-OCTANOATE. Retrieved from [Link]

-

precisionFDA. (n.d.). POTASSIUM OCTANOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

A Critical Crossroads in Chemical Identification: Unraveling the Identity of CAS 764-71-6

An Important Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the rigorous and precise world of scientific research, the unique Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific chemical substance. It is the bedrock upon which we build our understanding of a compound's properties, applications, and safety profile. In preparing this in-depth technical guide, we have encountered a significant discrepancy regarding the topic of "CAS 764-71-6 research applications" that requires immediate clarification.

Our comprehensive search and verification process has definitively identified CAS 764-71-6 as Potassium octanoate .[1][2][3][4][5] This compound is the potassium salt of octanoic acid, a medium-chain fatty acid. Its primary applications, as extensively documented in chemical and industrial literature, are as a surfactant, emulsifier, anti-caking agent, and corrosion inhibitor.[1][2][6][7] It sees use in the manufacturing of cosmetics, food products (where it is generally recognized as safe - GRAS), cleaning agents, and as a catalyst in polyurethane production.[1][2][7][8] While there is some mention of potential physiological effects, such as influencing heart rate or cholesterol levels, these are not the subject of extensive, in-depth research in the way a novel drug candidate would be.[2][4][8]

The detailed requirements of your request—for a technical guide focusing on signaling pathways, complex experimental workflows, and in-depth drug development insights—strongly suggest that the intended subject is a potent, biologically active research chemical, likely within the domain of neuroscience or pharmacology. The applications of Potassium octanoate do not align with the requested deep dive into intricate cellular mechanisms and advanced research protocols.

It is our hypothesis that the CAS number provided may have been entered in error, and that the intended topic may have been a compound with a similar numerical designation or a substance more commonly associated with the type of research you have described. For instance, substituted tryptamines, such as N,N-Dimethyltryptamine (DMT) and its analogs, are a class of compounds that are the subject of intense scientific scrutiny for their profound effects on the central nervous system and their therapeutic potential in treating conditions like depression and anxiety.[9][10][11] Research into these compounds involves the detailed exploration of serotonergic receptor interactions, particularly the 5-HT2A receptor, and their downstream signaling cascades, which would necessitate the in-depth guide you have outlined.[12][13][14]

To ensure that we provide you with the most accurate, relevant, and valuable technical information, we must pause and seek your clarification. Could you please verify the CAS number and the intended chemical compound for this guide?

Should you confirm that your interest lies in a psychoactive research chemical, such as a substituted tryptamine, we are fully prepared to deliver a comprehensive technical guide that meets all of your core requirements, including:

-

Detailed Mechanistic Insights: Elucidating the compound's interaction with key CNS receptors and signaling pathways.

-

Advanced Experimental Protocols: Providing step-by-step methodologies for in vitro and in vivo assays.

-

Quantitative Data Analysis: Summarizing key pharmacological data in structured tables.

-

Visualized Workflows: Creating custom diagrams for signaling pathways and experimental designs using Graphviz.

-

Authoritative Referencing: Citing and linking to peer-reviewed scientific literature to ensure the highest level of scientific integrity.

We look forward to your feedback and are eager to proceed with generating a technical guide that will be a valuable asset to your research and development endeavors.

Sources

- 1. CAS 764-71-6: potassium octanoate | CymitQuimica [cymitquimica.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. biosynth.com [biosynth.com]

- 5. watson-int.com [watson-int.com]

- 6. Potassium Caprylate, Affordable Price, High Quality CAS No. 764-71-6 [acmesynthetic.com]

- 7. Cas 764-71-6,POTASSIUM OCTOATE | lookchem [lookchem.com]

- 8. Potassium octanoate | 764-71-6 [chemicalbook.com]

- 9. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurosciencenews.com [neurosciencenews.com]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

The Thermal Stability of Potassium Octanoate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of potassium octanoate (CAS 764-71-6), a compound of significant interest in pharmaceutical manufacturing, catalysis, and materials science.[] For researchers, drug development professionals, and process chemists, a thorough understanding of a material's behavior under thermal stress is paramount for ensuring process safety, product quality, and stability. This document delineates the theoretical underpinnings of the thermal degradation of potassium octanoate, presents detailed, field-proven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. By integrating established principles of physical chemistry with practical, validated methodologies, this guide serves as an essential resource for the scientific community.

Introduction: The Criticality of Thermal Stability in Application

Potassium octanoate, the potassium salt of octanoic acid, is a versatile molecule employed in diverse applications, from its use as a catalyst in polymerization reactions to its role as a stabilizer in pharmaceutical and cosmetic formulations.[] Its performance and safety in these applications are intrinsically linked to its thermal stability. The temperatures at which it undergoes phase transitions, melts, and ultimately decomposes dictate its operational limits. Uncontrolled thermal decomposition can lead to the generation of undesirable byproducts, loss of efficacy, and potentially hazardous process conditions.

This guide moves beyond a simple recitation of data, offering a causal explanation for the observed thermal events. We will explore the multiple phase transitions potassium octanoate undergoes before decomposition, a characteristic feature of alkali metal soaps, and elucidate the likely chemical transformations that occur at elevated temperatures.

Theoretical Framework: Phase Transitions and Decomposition of an Alkali Metal Carboxylate

The thermal behavior of potassium octanoate is more complex than a single melting or boiling point. Like other long-chain alkali metal carboxylates, it exhibits a series of ordered phase transitions before becoming an isotropic liquid.[2] These transitions involve changes in the crystalline structure and the mobility of the alkyl chains.

2.1. Mesophasic Behavior:

Upon heating, potassium octanoate transitions from a crystalline solid through one or more liquid crystal (mesophasic) states before finally clearing to an isotropic liquid. These transitions involve the progressive disordering of the hydrocarbon chains while the ionic carboxylate groups maintain a degree of order. This behavior is a hallmark of soaps and lipids and is crucial for understanding the material's rheological properties at elevated temperatures.

2.2. The Mechanism of Thermal Decomposition:

The thermal decomposition of alkali metal carboxylates, in an inert atmosphere, is generally understood to proceed via decarboxylation.[3] For potassium octanoate, the primary decomposition pathway is hypothesized to involve the formation of a ketone and potassium carbonate. This reaction is driven by the nucleophilic attack of the carboxylate on an adjacent molecule, leading to the elimination of carbon dioxide and the formation of a new carbon-carbon bond.

The proposed primary decomposition products are:

-

8-Pentadecanone: A ketone formed from the coupling of the seven-carbon alkyl chains of two octanoate molecules.

-

Potassium Carbonate (K₂CO₃): A stable inorganic salt.

It is crucial to note that at very high temperatures, or in the presence of oxygen, a more complex array of smaller volatile organic compounds could be generated.

Experimental Characterization of Thermal Stability

The gold standards for evaluating the thermal stability of materials like potassium octanoate are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Synthesis and Purification of Potassium Octanoate for Analysis

The purity of the analyte is critical for accurate thermal analysis. The following protocol, adapted from van der Merwe et al. (2014), ensures a high-purity sample.[2]

Protocol 1: Synthesis and Purification

-

Reaction Setup: In a suitable reaction vessel, dissolve anhydrous potassium carbonate in anhydrous methanol.

-

Acid Addition: Slowly add a slight molar excess (e.g., 2%) of n-octanoic acid to the stirred potassium carbonate solution. The excess acid ensures the complete conversion of the carbonate.

-

Reaction: Continue stirring the mixture for several hours at ambient temperature to allow the acid-base neutralization reaction to complete.

-

Solvent Removal: Recover the solid potassium octanoate by removing the methanol using a rotary evaporator at a moderately elevated temperature (e.g., 60°C) under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a mixed solvent system, such as a 4:2:1 volume ratio of 2-propanol, ethanol, and methanol.

-

Drying: Dry the purified potassium octanoate under vacuum at an elevated temperature (e.g., 100°C) until a constant mass is achieved. The final product should be a fine, white powder.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is invaluable for determining the onset of decomposition and the mass of any resulting non-volatile residue.

Protocol 2: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of the dried potassium octanoate powder into an alumina or platinum TGA crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Heating Rate: A linear heating rate of 10°C/min is standard for such analyses.[4]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to at least 600°C to ensure complete decomposition is observed.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the primary mass loss step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions and melting.

Protocol 3: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Sample Preparation: Hermetically seal 1-5 mg of dried potassium octanoate in an aluminum DSC pan. A small pinhole may be pierced in the lid to allow for the escape of any volatile decomposition products at high temperatures.[2]

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min.[2]

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -30°C) to a temperature beyond the final decomposition (e.g., 600°C). A heat-cool-heat cycle can be employed to investigate the reversibility of phase transitions.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events are identified as peaks. The temperature of the event is typically taken at the peak maximum or the onset of the transition, and the enthalpy change (ΔH) is determined by integrating the peak area.

Data Summary and Interpretation

The following table summarizes the key thermal events for potassium octanoate, based on the analysis of experimental data.[2]

Table 1: Thermal Events of Potassium Octanoate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Solid-Solid Transition 1 | 59.8 | 66.2 | 1.8 |

| Solid-Solid Transition 2 | 141.0 | 144.5 | 4.0 |

| Melting to Liquid Crystal | 230.1 | 238.1 | 10.9 |

| Clearing to Isotropic Liquid | 352.0 | 355.0 | 3.3 |

| Onset of Decomposition (TGA) | ~450 | - | - |

Data derived from van der Merwe et al. (2014) supplementary information.[2]

Interpretation of Results:

-

Solid-Solid Transitions: The two endothermic events below 200°C represent rearrangements of the crystal lattice, likely involving increased conformational freedom of the alkyl chains.

-

Melting and Clearing: Potassium octanoate first melts into a liquid crystalline phase around 238°C, indicating that some structural order is maintained. It does not become a true isotropic liquid until approximately 355°C.[2]

-

Decomposition: TGA data indicates that significant thermal decomposition, characterized by mass loss, begins at approximately 450°C under an inert atmosphere.[2]

Visualizing the Thermal Analysis Workflow

To ensure a robust and reproducible analysis of thermal stability, a systematic workflow should be followed. The diagram below outlines the critical steps from sample preparation to data interpretation.

Caption: Workflow for the comprehensive thermal analysis of potassium octanoate.

Proposed Decomposition Pathway

Based on the established chemistry of alkali metal carboxylates, the thermal decomposition of potassium octanoate in an inert atmosphere is proposed to proceed as follows. This pathway provides a chemically sound model for interpreting the observed mass loss in TGA and for predicting the primary non-volatile and volatile products.

Caption: Proposed thermal decomposition pathway for potassium octanoate.

Conclusion

This technical guide has provided a detailed examination of the thermal stability of potassium octanoate, grounded in both theoretical principles and practical, validated experimental protocols. The data clearly indicates that potassium octanoate is a thermally stable compound up to approximately 450°C, above which it undergoes decomposition, likely forming 8-pentadecanone and potassium carbonate. Prior to decomposition, it exhibits a rich phase behavior, including solid-solid transitions and the formation of a liquid crystal phase. For professionals in research and development, the methodologies and data presented herein offer a robust framework for the safe and effective application of potassium octanoate in thermally demanding processes. It is recommended that for any critical application, in-house thermal analysis be performed to verify the material's behavior under specific process conditions.

References

- Afzal, M., Ahmad, H., & Mahmood, F. (1991). Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan, 13(4), 219-222.

-

van der Merwe, E., Cronje, J., & Swarts, J. C. (2014). Thermal behavior of the potassium C1-C12 n-alkanoates and its relevance to Fischer–Tropsch. Journal of Chemical & Engineering Data, 59(3), 758-766. Supporting Information retrieved from [Link]

-

FooDB. (2010). Showing Compound Potassium octanoate (FDB011450). Retrieved from [Link]

-

Goddard, E. D., & Benson, G. C. (1957). The temperature variation of the heat of micellization of potassium octanoate in aqueous solutions. Transactions of the Faraday Society, 53, 331-335. Retrieved from [Link]

-

Saeed, W. S., et al. (2021). Thermal Properties, Isothermal Decomposition by Direct Analysis in Real-Time-Of-Flight Mass Spectrometry and Non Isothermal Crystallization Kinetics of Poly(Ethylene-Co-Vinyl Alcohol)/Poly(ε-Caprolactone) Blend. Crystals, 11(3), 292. Retrieved from [Link]

-

Herbstein, F. H., & Kapon, M. (1972). The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects. Journal of the Chemical Society, Dalton Transactions, (20), 2205-2210. Retrieved from [Link]

-

G. D'Ascenzo, U. Biader Ceipidor, G. De Angelis. (1972). SYNTHESIS AND THERMAL DECOMPOSITION OF POTASSIUM TRIOXALATOALUMINATE HYDRATE. DSpace. Retrieved from [Link]

-

van der Merwe, E., Cronje, J., & Swarts, J. C. (2013). Lithium C1–C12 n‑Alkanoates: Thermal Behavior from −30 °C to 600 °C. ACS Figshare. Retrieved from [Link]

-

Ordoñez, S., et al. (2007). Kinetic Study of the Decompositions Involved in the Thermal Degradation of Commercial Azodicarbonamide. Journal of Applied Polymer Science, 106(3), 1584-1593. Retrieved from [Link]

-

Li, X. Z., Zhao, J., & Wei, J. (2005). A study of the preparation and reactivity of potassium ferrate. Chemosphere, 61(4), 537-543. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE/DEG. Retrieved from [Link]

-

Lee, S. H., et al. (2016). Deactivation Behavior of K2CO3 Catalyst in the Steam Gasification of Kideco Coal. ResearchGate. Retrieved from [Link]

-

Cingolani, A., Sanesi, M., & Franzosini, P. (1975). On the Thermal Behaviour of the — W-C20 Potassium Alkanoates. Zeitschrift für Naturforschung A, 30(9), 1177-1182. Retrieved from [Link]

Sources

"Potassium octanoate surfactant and emulsifying properties"

An In-Depth Technical Guide to the Surfactant and Emulsifying Properties of Potassium Octanoate

Abstract

Potassium octanoate (CAS 764-71-6), the potassium salt of octanoic acid, is a versatile anionic surfactant valued for its excellent emulsifying, cleansing, and antimicrobial properties.[1][2] Its amphiphilic structure, comprising an eight-carbon hydrophobic tail and a hydrophilic carboxylate head group, enables it to significantly reduce surface and interfacial tension, making it a critical component in pharmaceutical, cosmetic, food, and industrial formulations.[1][] This technical guide provides a comprehensive exploration of the core physicochemical principles governing its function as a surfactant and emulsifier. We delve into its micellization behavior, present field-proven experimental protocols for its characterization, and offer insights into the causality behind methodological choices to empower researchers in leveraging its full potential.

Molecular Profile and Synthesis

Potassium octanoate (C₈H₁₅KO₂) is classified as a medium-chain fatty acid salt.[4] Its efficacy as a surfactant stems directly from its molecular architecture. The saturated eight-carbon alkyl chain provides the non-polar, hydrophobic character, while the ionic carboxylate group (-COO⁻K⁺) serves as the polar, hydrophilic head. This duality drives its migration to interfaces (e.g., air-water or oil-water) to lower the free energy of the system.

It is typically synthesized through a straightforward acid-base neutralization reaction between octanoic acid and a potassium source, such as potassium hydroxide, in an aqueous or alcoholic medium.[2]

Caption: Synthesis of Potassium Octanoate via Neutralization.

Core Surfactant Properties and Characterization

The fundamental role of a surfactant is to reduce surface tension. Potassium octanoate achieves this by adsorbing at the air-water interface, orienting its hydrophobic tails away from the aqueous phase, thereby disrupting the cohesive energy of water molecules at the surface.

Critical Micelle Concentration (CMC)

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the bulk solution becomes saturated with surfactant monomers, and self-assembly into colloidal aggregates called micelles becomes thermodynamically favorable.[5] This is a crucial parameter, as properties like surface tension and solubilization change dramatically at the CMC.[5][6] For potassium octanoate, the CMC is influenced by factors such as temperature.

Table 1: Critical Micelle Concentration (CMC) of Potassium n-Octanoate

| Temperature | Medium | CMC (molality, m) | Source |

|---|---|---|---|

| ~30°C | Deuterium Oxide (D₂O) | ~0.30 | [7] |

| ~50°C | Deuterium Oxide (D₂O) | ~0.30 - 0.35 (minimum) | [7] |

| ~120°C | Deuterium Oxide (D₂O) | ~0.50 |[7] |

Note: A second CMC has been observed for potassium n-octanoate at higher concentrations (~1.0 m at 30°C), suggesting a transition in micelle shape.[7]

Experimental Protocol: CMC Determination by Surface Tensiometry

This method is a gold standard for CMC determination, relying on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus.[8]

Causality: The plateau occurs because, beyond the CMC, any newly added surfactant monomers preferentially form micelles in the bulk solution rather than further populating the already saturated air-water interface.[5]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of potassium octanoate in deionized water (e.g., 1.0 M), ensuring it is well above the expected CMC.

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).[9][10][11] Allow each sample to equilibrate, as surfactant migration to the surface is not instantaneous.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[8]

-

CMC Identification: The plot will show two distinct linear regions. The CMC is the concentration at the intersection point of the extrapolated lines from these two regions.[8]

Caption: Workflow for CMC Determination via Surface Tensiometry.

Emulsifying Properties and Stability

An emulsion is a thermodynamically unstable dispersion of one immiscible liquid in another.[12] Potassium octanoate functions as an effective emulsifier by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier that hinders droplet coalescence.[1][] Given its high water solubility, it is particularly effective at stabilizing oil-in-water (O/W) emulsions.

Mechanisms of Emulsion Instability

Understanding failure modes is critical for formulation development. Even with an emulsifier, emulsions can break down over time through several mechanisms.

Caption: Key Mechanisms of Emulsion Destabilization.

Experimental Protocol: Emulsion Formation and Stability Assessment

This protocol provides a framework for creating a model emulsion and evaluating its stability under stress conditions.

Methodology:

Part A: Emulsion Formation

-

Aqueous Phase Preparation: Dissolve a known concentration of potassium octanoate in deionized water.

-

Oil Phase Selection: Choose a suitable oil phase (e.g., medium-chain triglyceride, mineral oil).

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., homogenizer). The choice of shear rate and mixing time is critical; higher energy input generally leads to smaller initial droplet sizes.[13]

-

Homogenization: For finer and more uniform emulsions, pass the pre-emulsion through a high-pressure homogenizer.

Part B: Stability Assessment

-

Macroscopic Observation: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) in transparent, graduated containers. Visually inspect at regular intervals for signs of creaming, sedimentation, or phase separation.[14][15]

-

Accelerated Testing (Centrifugation): Subject the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes).[12] Measure the volume of any separated layers. The Creaming Index can be calculated as: CI (%) = (Height of Cream Layer / Total Emulsion Height) x 100[12] Causality: Centrifugation accelerates gravitational separation, providing a rapid prediction of long-term stability against creaming.[12][16] A lower CI indicates greater stability.

-

Droplet Size Analysis: The most quantitative measure of stability against coalescence is monitoring droplet size distribution over time.[14][17]

-

Technique: Use Dynamic Light Scattering (DLS) for nanoemulsions or Laser Diffraction for broader size ranges.[18][19]

-

Procedure: Measure the droplet size distribution of the emulsion immediately after preparation (T=0) and at subsequent time points during storage under controlled conditions.

-

Interpretation: A significant increase in the mean droplet diameter over time is a direct indicator of coalescence and instability.[12]

-

Applications in Drug Development and Research

The properties of potassium octanoate make it a valuable excipient in various formulations:

-

Pharmaceuticals: It can be used as a stabilizer and emulsifying agent in oral and topical formulations.[] Its potential as a drug delivery agent, possibly by enhancing solubility or permeability, is an area of active interest.

-

Cosmetics and Personal Care: It functions as a cleansing agent, emulsifier, and preservative in products like lotions and creams, helping to form stable emulsions and ensure uniform ingredient distribution.[][20]

-

Food Industry: It is recognized as a food additive, where it can act as an emulsifier and preservative to prevent rancidity in certain oils.[1][21]

Conclusion

Potassium octanoate is a highly effective and versatile anionic surfactant and emulsifier. A thorough understanding of its fundamental properties, such as its CMC and interaction with interfaces, is essential for its effective application. The experimental protocols outlined in this guide provide a robust framework for characterizing its performance, enabling researchers and formulation scientists to design stable, efficacious, and reliable systems for a wide range of scientific and commercial applications. The key to successful formulation lies not just in selecting the right emulsifier, but in rigorously quantifying its performance and understanding the mechanisms that contribute to long-term product stability.

References

-

Ataman Kimya. (n.d.). POTASSIUM OCTOATE/DEG. Retrieved from [Link]

-

Desando, M. A., & Reeves, L. W. (1986). The effects of high temperatures (29-123°C) on critical micelle concentrations in solutions of potassium n-octanoate. Canadian Journal of Chemistry, 64(9), 1823-1829. Retrieved from [Link]

-